molecular formula C16H24N2O2 B268255 N-cyclohexyl-N'-(3-isopropoxyphenyl)urea

N-cyclohexyl-N'-(3-isopropoxyphenyl)urea

Cat. No. B268255
M. Wt: 276.37 g/mol
InChI Key: UVHZNPPUXTXQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(3-isopropoxyphenyl)urea, also known as CPI-1189, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-N'-(3-isopropoxyphenyl)urea is not fully understood, but it is believed to act as a modulator of various cellular pathways. It has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. This compound has also been shown to modulate the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play important roles in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as neurodegenerative disorders and cancer. This compound has also been shown to modulate the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-(3-isopropoxyphenyl)urea has several advantages for lab experiments, such as its high purity and stability. It is also readily available from commercial sources, which makes it easy to obtain for research purposes. However, this compound has some limitations for lab experiments, such as its low solubility in water and some organic solvents. This can make it difficult to prepare solutions of this compound for experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-N'-(3-isopropoxyphenyl)urea. One potential area of research is its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is its potential anti-cancer properties, particularly in breast cancer and ovarian cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in modulating the immune system. Finally, more studies are needed to optimize the synthesis method of this compound and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-(3-isopropoxyphenyl)urea involves the reaction of cyclohexylamine with 3-isopropoxyaniline in the presence of triethylamine and chloroform. The resulting product is then treated with phosgene to form the final compound, this compound. The purity of the compound is determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-cyclohexyl-N'-(3-isopropoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential anti-cancer properties, particularly in breast cancer and ovarian cancer. Additionally, it has been shown to modulate the immune system and may have potential applications in autoimmune diseases.

properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

1-cyclohexyl-3-(3-propan-2-yloxyphenyl)urea

InChI

InChI=1S/C16H24N2O2/c1-12(2)20-15-10-6-9-14(11-15)18-16(19)17-13-7-4-3-5-8-13/h6,9-13H,3-5,7-8H2,1-2H3,(H2,17,18,19)

InChI Key

UVHZNPPUXTXQPM-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)NC2CCCCC2

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

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